molecular formula C23H35NaO7 B15294116 3alpha-Hydroxy Pravastatin-d3 Sodium Salt

3alpha-Hydroxy Pravastatin-d3 Sodium Salt

Cat. No.: B15294116
M. Wt: 449.5 g/mol
InChI Key: QMLCOLOJNAKCFF-JKMYDAIXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha-Hydroxy Pravastatin-d3 Sodium Salt is a deuterated form of the major metabolite of Pravastatin . With a molecular formula of C23H32D3NaO7 and a molecular weight of 449.53, this compound is a stable, isotopically labeled analog . Its primary research application is as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of Pravastatin and its metabolites in biological samples during pharmacokinetic and drug metabolism studies . Pravastatin is a competitive inhibitor of Hydroxymethylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver . By inhibiting this enzyme, Pravastatin and its active metabolites effectively reduce plasma cholesterol levels, making it a critical agent in managing hypercholesterolemia and mixed dyslipidemia . Consequently, 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is a vital tool for researchers investigating the mechanism of action, metabolic fate, and absorption, distribution, metabolism, and excretion (ADME) properties of Pravastatin. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H35NaO7

Molecular Weight

449.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,16-,17-,18+,19-,20+,22+;/m1./s1/i2D3;

InChI Key

QMLCOLOJNAKCFF-JKMYDAIXSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+]

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt involves multiple steps, starting from the precursor pravastatin. The process typically includes hydroxylation and deuteration reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. Techniques such as chromatography and crystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is used as a reference standard for analytical methods such as mass spectrometry and chromatography. It helps in the identification and quantification of pravastatin and its metabolites .

Biology: In biological research, this compound is used to study the metabolic pathways of pravastatin. It aids in understanding how the drug is processed in the body and its effects on various biological systems .

Medicine: In medical research, 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is used to investigate the pharmacokinetics and pharmacodynamics of pravastatin. It helps in determining the drug’s efficacy, safety, and potential side effects .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of pravastatin-based medications. It ensures that the drugs meet regulatory standards and are safe for consumption .

Mechanism of Action

The mechanism of action of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is similar to that of pravastatin. It inhibits the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes structural and functional distinctions between 3α-Hydroxy Pravastatin-d3 Sodium Salt and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
3α-Hydroxy Pravastatin-d3 Sodium Salt 1346599-14-1 C23H32D3NaO7 449.53 Deuterated metabolite; used as an internal standard for LC-MS/MS .
3α-Hydroxy Pravastatin Sodium Salt 81093-43-8 C23H35NaO7 446.51 Non-deuterated metabolite; bioactive form in cholesterol synthesis inhibition .
Pravastatin-d3 Sodium Salt 1329836-90-9 C23H33D3NaO7 449.53 Deuterated parent drug; used in pharmacokinetic studies .
Pravastatin Sodium 81131-70-6 C23H35NaO7 446.51 Parent drug; inhibits HMG-CoA reductase (IC50 = 5.6 μM) .
Pravastatin Lactone-d3 1217769-04-4 C23H31D3O6 409.53 Deuterated lactone form; degradation product or intermediate .

Research Findings

Quantitative Bioanalysis: 3α-Hydroxy Pravastatin-d3 Sodium Salt enabled the development of a validated LC-MS/MS method with a linear range of 1–500 ng/mL for pravastatin and its metabolite in human plasma, achieving >98% accuracy . The deuterated compound’s MRM transition (m/z 426→321) provided distinct chromatographic separation from non-deuterated analytes (m/z 423→321) .

Metabolic Stability :

  • Deuterium labeling in 3α-hydroxy pravastatin-d3 reduces metabolic oxidation at the 3α-hydroxy group, enhancing its utility in long-term pharmacokinetic studies .

Comparative Pharmacokinetics: Studies using pravastatin-d3 sodium salt revealed a 20% longer half-life in rodent models compared to non-deuterated pravastatin, attributed to isotopic effects on enzyme binding .

Q & A

Q. How is the structural identity of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt confirmed in synthetic batches?

Methodological Answer: Structural confirmation involves tandem analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C23H32D3NaO7, MW 449.53) and deuterium incorporation .
  • Nuclear Magnetic Resonance (NMR) analysis, particularly 1H and 13C NMR, identifies stereochemical features (e.g., hydroxyl group positions) and compares spectral data to non-deuterated analogs (e.g., 3alpha-Hydroxy Pravastatin Sodium Salt, CAS 81093-43-8) .
  • HPLC-PDA ensures >95% purity and distinguishes it from common impurities like 6-epi-Pravastatin or lactone derivatives .

Q. What chromatographic methods are recommended for quantifying 3alpha-Hydroxy Pravastatin-d3 Sodium Salt in pharmacokinetic studies?

Methodological Answer:

  • Reverse-Phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) using a gradient of acetonitrile/0.1% formic acid in water. Retention times are compared to USP reference standards (e.g., Pravastatin Related Compound A, CAS 81093-43-8) .
  • LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity for low-concentration plasma samples. The deuterated form (d3) provides a distinct mass shift (Δm/z +3) for internal standardization .

Q. How should stability studies be designed for 3alpha-Hydroxy Pravastatin-d3 Sodium Salt under laboratory conditions?

Methodological Answer:

  • Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent degradation (e.g., lactonization or oxidation) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acidic/basic hydrolysis (0.1M HCl/NaOH), and UV light (254 nm) for 24–72 hours. Monitor degradation products via HPLC to identify critical stability parameters .

Advanced Research Questions

Q. How does deuterium labeling in 3alpha-Hydroxy Pravastatin-d3 Sodium Salt influence its metabolic stability compared to the non-deuterated form?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor hydroxylation/oxidation rates via LC-MS. The d3 label at metabolically stable positions reduces deuterium isotope effects (DIE), prolonging half-life .
  • Pharmacokinetic Profiling : Administer equimolar doses of deuterated and non-deuterated forms in rodent models. Compare AUC(0–t) and Cmax values to quantify bioavailability enhancements .

Q. What strategies resolve discrepancies in quantifying 3alpha-Hydroxy Pravastatin-d3 Sodium Salt in complex biological matrices?

Methodological Answer:

  • Matrix Effect Mitigation : Use stable isotope-labeled internal standards (SIL-IS) to normalize ion suppression/enhancement in LC-MS/MS. For example, Pravastatin-13C,d3 Sodium (CAS 1329836-90-9) provides a +6 Da mass shift for unambiguous detection .
  • Solid-Phase Extraction (SPE) Optimization : Employ mixed-mode cation-exchange cartridges to isolate the analyte from phospholipids and proteins in plasma .

Q. How can researchers differentiate 3alpha-Hydroxy Pravastatin-d3 Sodium Salt from its structural analogs in impurity profiling?

Methodological Answer:

  • Impurity Spiking Experiments : Introduce known impurities (e.g., 6-epi-Pravastatin Sodium, CAS 81176-41-2) into samples and analyze via UPLC-QTOF-MS. Use fragmentation patterns (MS/MS) to distinguish positional isomers .
  • Chiral Chromatography : Utilize a Chiralpak IG-3 column with ethanol/hexane mobile phases to separate enantiomeric impurities (e.g., 3beta-hydroxy derivatives) .

Q. What in vitro assays validate the HMG-CoA reductase inhibitory activity of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt?

Methodological Answer:

  • Enzyme Inhibition Assay : Incubate recombinant HMG-CoA reductase with NADPH and [14C]-HMG-CoA. Measure radiolabeled mevalonate production inhibition via scintillation counting. Compare IC50 values to non-deuterated Pravastatin to assess isotopic effects .
  • Cell-Based Assays : Treat HepG2 cells with the compound and quantify LDL receptor upregulation via qPCR or flow cytometry. Normalize data using deuterated internal standards to control for cellular uptake variability .

Data Interpretation and Contradiction Analysis

Q. How should researchers address batch-to-batch variability in deuterium enrichment levels of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt?

Methodological Answer:

  • Isotopic Purity Assessment : Conduct 2H NMR or high-resolution LC-MS to quantify deuterium incorporation (target ≥98% d3). Adjust synthetic protocols (e.g., reaction time, deuterated solvent purity) if variability exceeds ±2% .
  • QC Documentation : Require Certificates of Analysis (CoA) detailing isotopic purity, residual solvents, and impurity profiles from suppliers .

Q. What analytical challenges arise when comparing pharmacokinetic data from 3alpha-Hydroxy Pravastatin-d3 Sodium Salt across species?

Methodological Answer:

  • Species-Specific Metabolism : Identify unique metabolites via in vitro microsomal assays (e.g., rat vs. human CYP450 isoforms). Use HRMS to detect species-specific glucuronide or sulfate conjugates .
  • Cross-Validation : Harmonize LC-MS parameters (e.g., collision energy, ionization mode) between labs to minimize inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.